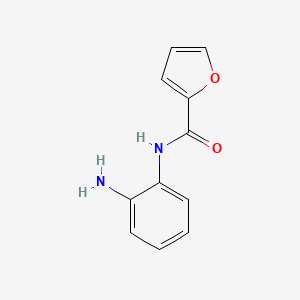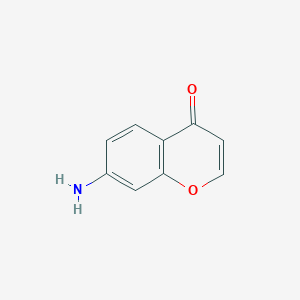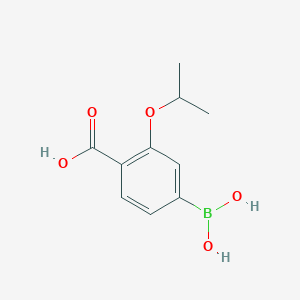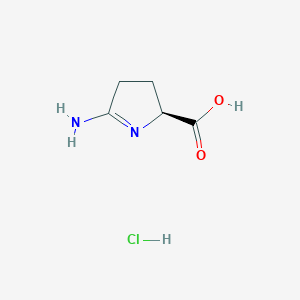
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its phenylmethoxycarbonyl group, which is often used to protect amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then sulfonylated using a sulfonyl chloride reagent. The overall reaction can be summarized as follows:
Formation of Carbamate: Glycine ethyl ester reacts with phenylmethoxycarbonyl chloride in the presence of triethylamine to form the carbamate intermediate.
Sulfonylation: The carbamate intermediate is then reacted with a sulfonyl chloride reagent to form N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylmethoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products
Hydrolysis: Carboxylic acid.
Reduction: Alcohol.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester involves the protection of amino groups during chemical reactions. The phenylmethoxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, particularly in peptide synthesis, where selective protection and deprotection of amino groups are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonylglycine ethyl ester: Another carbamate used for protecting amino groups.
N-Carboxybenzylglycine ethyl ester: Similar protecting group with a benzyl group instead of a phenylmethoxy group.
N-Fluorenylmethoxycarbonylglycine ethyl ester: A carbamate with a fluorenylmethoxy group used for protecting amino groups.
Uniqueness
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is unique due to its phenylmethoxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.
Eigenschaften
Molekularformel |
C12H16N2O6S |
|---|---|
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
CETSWXMOFRSYAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)



![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)

